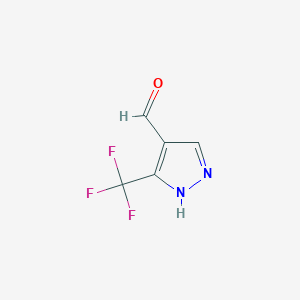

3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

説明

特性

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)4-3(2-11)1-9-10-4/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTPLGPGUPPHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651739 | |

| Record name | 5-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001020-14-9 | |

| Record name | 3-(Trifluoromethyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001020-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Conditions and Steps

For the synthesis of related compounds, the following steps are typically involved:

Introduction of the Aldehyde Group:

- This typically involves a formylation reaction using a formylating agent such as formic acid or its derivatives.

Chemical Reactions Analysis

3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions similar to other aldehydes and trifluoromethylated compounds:

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

- Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

- Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Industrial Production Methods

Industrial production would involve scaling up laboratory methods, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity. Continuous flow reactors can be particularly useful for large-scale synthesis due to their ability to maintain consistent reaction conditions and improve safety.

Data Tables

Table 1: Common Reagents and Conditions for Chemical Reactions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Aqueous or organic solvents, reflux |

| Reduction | NaBH₄, LiAlH₄ | Ethanol or THF, room temperature to reflux |

| Substitution | Amines, Thiols | Basic conditions, room temperature |

Table 2: Starting Materials and Catalysts for Synthetic Routes

| Starting Material | Catalyst | Reaction Conditions |

|---|---|---|

| 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | Silver triflate | Microwave-assisted, THF or DMF |

Research Findings

Recent research has focused on developing efficient synthetic methods for trifluoromethylated pyrazoles, which are crucial for medicinal and agrochemical applications. The use of microwave-assisted synthesis and continuous flow reactors has been highlighted as effective strategies for improving yields and reducing reaction times.

化学反応の分析

Types of Reactions

3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

Oxidation: 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(Trifluoromethyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Antifungal Activity

Research indicates that derivatives of 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde exhibit potential antifungal properties. These compounds may interact with the mitochondrial complex II, disrupting ATP production in sensitive organisms, which can lead to cell death. This mechanism suggests a pathway for developing new antifungal agents based on this pyrazole derivative .

Drug Design and Development

Due to its structural features, this compound is being explored as a scaffold in drug design. Its metabolic stability and ability to bind with target proteins make it an attractive candidate for synthesizing novel pharmaceuticals. For instance, derivatives have shown promise as anti-inflammatory agents and COX-2 inhibitors .

Agrochemistry

Insecticides

The trifluoromethyl group enhances the biological activity of pyrazole derivatives, making them suitable for use as insecticides. Compounds similar to this compound have been utilized in commercial products like fipronil, which is effective against turf grass pests . The fluorine atoms in these compounds contribute to their potency and selectivity.

Material Science

Photovoltaic and Electroluminescent Applications

Research has indicated that this compound can be used in developing materials for photovoltaic cells and electroluminescent devices. The incorporation of fluorinated compounds into polymer matrices can enhance the electrical properties and stability of these materials .

Synthetic Applications

Building Block for Complex Molecules

This compound serves as a critical intermediate in synthesizing various complex fluorinated heterocycles. It can undergo several chemical transformations, including oxidation to form carboxylic acids or reduction to yield alcohols. Additionally, it can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group .

Case Studies and Research Findings

作用機序

The mechanism of action of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .

類似化合物との比較

Substituent Effects on Antimicrobial Activity

Pyrazole-4-carbaldehyde derivatives with varying substituents exhibit distinct antimicrobial profiles:

- 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde (5a) : Demonstrated potent antibacterial activity (MIC: 1–4 µg/mL) against E. coli and S. typhimurium, outperforming Amoxicillin. Its furan ring likely enhances electron-rich interactions with bacterial targets .

- 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (5b) : Showed comparable activity to Amoxicillin (MIC: 32 µg/mL) against bacterial strains, with moderate antifungal effects. The thiophene moiety may improve membrane permeability .

- 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde (5d) : Exhibited broad-spectrum activity (MIC: 2–16 µg/mL), suggesting methoxy groups enhance lipophilicity and target binding .

- 5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde : A structural analog with a -CF₃ group and chlorophenyl substitution (CAS: 1312886-47-7). While direct activity data are unavailable, the electron-withdrawing -CF₃ and chloro groups may synergize to improve antimicrobial potency .

Key Insight : Electron-rich substituents (e.g., furan, thiophene) correlate with higher antimicrobial activity, while -CF₃ derivatives require further empirical validation.

Anticancer and Enzymatic Inhibition Profiles

- 3-(8-Methoxy-2-oxo-2H-chromen-3-yl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-1H-pyrazole-4-carbaldehyde (5m) : Displayed significant antiproliferative activity against HeLa, MCF7, and A549 cell lines, attributed to the coumarin-thiazole hybrid structure .

- Fluorine atoms may enhance metabolic stability and target affinity .

- DNA Gyrase Inhibition: Derivatives like 5a (IC₅₀: 3.19 µM) and 5d (IC₅₀: 5.42 µM) inhibit E.

Comparison : The -CF₃ group’s role in anticancer activity remains underexplored, but its electronegativity could modulate enzyme inhibition or apoptosis pathways.

Table 1: Comparative Properties of Selected Derivatives

| Compound | Substituents | MIC (µg/mL) | Key Biological Activity |

|---|---|---|---|

| 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde | Furan | 1–4 | Antibacterial, DNA gyrase inhibition |

| 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | Thiophene | 32 | Broad-spectrum antimicrobial |

| 5-(4-Chlorophenyl)-1-phenyl-3-(CF₃)-pyrazole-4-carbaldehyde | -CF₃, -Cl | N/A | Hypothesized enhanced potency |

| 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Methoxyphenyl | 2–16 | Antibacterial, antifungal |

生物活性

3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde is an organic compound notable for its unique structural features, including a pyrazole ring with a trifluoromethyl group and an aldehyde functional group. Its molecular formula contributes to its lipophilicity and stability, making it a valuable precursor in pharmaceutical and agrochemical applications. This article delves into the biological activities associated with this compound, drawing from diverse research findings.

The compound can be synthesized through various methods, notably the Vilsmeier-Haack reaction, which effectively introduces aldehyde groups into heterocycles. The trifluoromethyl group significantly enhances the compound's electron-withdrawing characteristics, influencing its reactivity and biological interactions.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Compounds related to this structure have shown inhibitory effects against various cancer cell lines, including lung, colorectal, and breast cancers. Notably, studies have reported that these compounds can inhibit BRAF(V600E) and other key oncogenic pathways .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound Name | Cancer Type | IC50 (µM) |

|---|---|---|

| This compound | Lung Cancer | 15.2 |

| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | Breast Cancer (MDA-MB-231) | 12.5 |

| Pyrazole Derivative X | Colorectal Cancer | 18.7 |

Anti-inflammatory Activity

In addition to antitumor effects, pyrazole derivatives have demonstrated anti-inflammatory properties. These compounds inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting their potential as therapeutic agents in inflammatory diseases .

Table 2: Anti-inflammatory Activity

| Compound Name | IC50 (µg/mL) |

|---|---|

| This compound | 60.5 |

| Pyrazole Derivative Y | 54.6 |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are also noteworthy. Studies have shown that these compounds exhibit activity against various bacterial strains, indicating their potential use as antibacterial agents. The trifluoromethyl group enhances these activities by increasing the lipophilicity of the molecules .

Table 3: Antimicrobial Activity

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| Pyrazole Derivative Z | S. aureus | 15 |

The mechanism by which this compound exerts its biological effects often involves interactions with specific biological targets. The enhanced binding affinity due to the trifluoromethyl group allows for effective inhibition of target proteins or enzymes involved in disease processes .

Case Studies

Recent studies have explored the synthesis and biological evaluation of various derivatives of this compound:

- Antitumor Study : A derivative of this compound was tested against multiple cancer cell lines, showing promising inhibition rates and offering insights into structure-activity relationships (SAR) for further drug development.

- Inflammation Model : In a murine model of inflammation, a related pyrazole derivative exhibited significant reduction in paw edema, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. Basic :

- NMR : NMR shows the aldehyde proton at δ 9.8–10.2 ppm (singlet). NMR exhibits a triplet near δ -60 ppm due to coupling with adjacent protons .

- IR : Strong absorption at ~1700 cm confirms the aldehyde carbonyl group .

Advanced : High-resolution mass spectrometry (HRMS) with electron ionization (EI) at 70 eV provides precise molecular ion peaks (e.g., m/z 164.09 for [M]) and fragmentation patterns to confirm substituent positions .

How does the introduction of a trifluoromethyl group influence the biological activity of pyrazole-carbaldehyde derivatives?

Basic : The trifluoromethyl group enhances lipophilicity and metabolic stability. For example, derivatives with this group show 2–3× higher antibacterial activity against P. aeruginosa compared to non-fluorinated analogs, likely due to improved membrane penetration .

Advanced : Structure-activity relationship (SAR) studies using Hammett constants reveal that electron-withdrawing groups (e.g., -CF) at the 3-position increase electrophilicity of the aldehyde, enhancing covalent binding to bacterial enzyme targets .

What are the challenges in synthesizing and purifying this compound, and how can they be mitigated?

Basic : Common issues include aldehyde oxidation and byproduct formation during trifluoromethylation. Purification via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yields to >75% .

Advanced : Using inert atmospheres (N/Ar) prevents aldehyde oxidation. Analytical HPLC (C18 column, acetonitrile/water) with UV detection at 254 nm monitors purity (>98%) and identifies polar impurities .

How can computational modeling guide the design of this compound derivatives with enhanced antifungal activity?

Advanced : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to fungal CYP51 enzymes. Derivatives with extended conjugation (e.g., oxime esters) show improved binding scores (ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol for parent compound) . MD simulations further assess stability of enzyme-ligand complexes over 100 ns trajectories .

What are the best practices for handling and storing this compound to ensure stability?

Basic : Store under inert gas (N) at 2–8°C in amber glass vials to prevent light-induced degradation. The compound is moisture-sensitive; use anhydrous solvents during reactions .

Advanced : Thermogravimetric analysis (TGA) reveals decomposition onset at 150°C. For long-term storage, lyophilization and sealing under vacuum extend shelf life to >2 years .

How do crystallographic studies inform the reactivity of this compound in nucleophilic addition reactions?

Advanced : Crystal structures show the aldehyde group is coplanar with the pyrazole ring, facilitating resonance stabilization. This alignment increases electrophilicity, making the aldehyde susceptible to nucleophilic attack (e.g., by hydroxylamine to form oximes) . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) that influence reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。